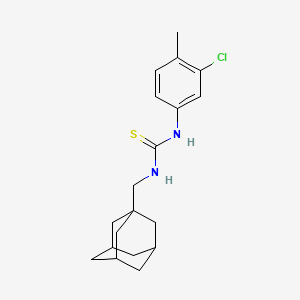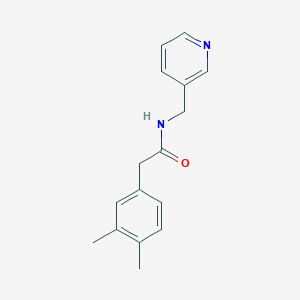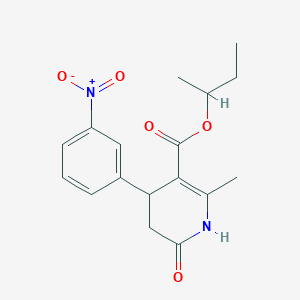![molecular formula C19H21N5O2 B4805579 N-(2-methoxy-5-methylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4805579.png)
N-(2-methoxy-5-methylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Vue d'ensemble
Description
“N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a triazole ring and substituted phenyl groups, suggests potential biological activity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Urea formation: The final step involves the reaction of the substituted triazole with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the triazole ring or the urea linkage, potentially breaking down the compound into simpler molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, urea derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its activity against specific biological targets.
Medicine
In medicinal chemistry, similar compounds have been studied for their potential as antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action for “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could play a key role in binding to the target, while the phenyl groups might enhance the compound’s stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
- N-(2-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
- N-(2-methoxy-5-methylphenyl)-N’-[1-(benzyl)-1H-1,2,4-triazol-3-yl]urea
Uniqueness
The unique combination of the methoxy and methyl groups on the phenyl ring, along with the triazole moiety, distinguishes “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” from its analogs. These structural features may confer specific biological activity or chemical reactivity that is not observed in similar compounds.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-4-6-15(9-13)11-24-12-20-18(23-24)22-19(25)21-16-10-14(2)7-8-17(16)26-3/h4-10,12H,11H2,1-3H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDFHLPMWDNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4805503.png)

![(5Z)-5-[(3-Bromophenyl)methylidene]-2-(4-butoxyphenyl)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B4805519.png)
![1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4805529.png)


![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4805551.png)
![3-chloro-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4805558.png)
![(5-ETHYL-3-THIENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4805566.png)
![METHYL 1-[({4-[((Z)-1-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4805572.png)
![N-[(2-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4805581.png)
![1-ethyl-9-hydroxy-3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9-carbonitrile](/img/structure/B4805586.png)
![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4805608.png)
![N-{2-[8,9-DIMETHYL-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE](/img/structure/B4805615.png)
